molecular formula C19H17N3O5S2 B2961128 METHYL 4-[2-(2-BENZENESULFONAMIDO-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE CAS No. 922026-02-6

METHYL 4-[2-(2-BENZENESULFONAMIDO-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE

Cat. No.: B2961128
CAS No.: 922026-02-6
M. Wt: 431.48
InChI Key: LWQHBDFHEYYLII-UHFFFAOYSA-N
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Description

METHYL 4-[2-(2-BENZENESULFONAMIDO-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE is a structurally complex benzoate derivative featuring a benzenesulfonamido-substituted thiazole ring linked via an acetamido group to a methyl benzoate backbone. This compound is hypothesized to exhibit bioactivity due to its sulfonamide and thiazole moieties, which are common pharmacophores in medicinal chemistry. Sulfonamides are known for their role in enzyme inhibition (e.g., carbonic anhydrase, dihydropteroate synthase), while thiazoles contribute to aromatic stacking and hydrogen bonding in biological systems . The methyl benzoate group may enhance lipophilicity, influencing membrane permeability and metabolic stability.

Properties

IUPAC Name

methyl 4-[[2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-27-18(24)13-7-9-14(10-8-13)20-17(23)11-15-12-28-19(21-15)22-29(25,26)16-5-3-2-4-6-16/h2-10,12H,11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQHBDFHEYYLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[2-(2-BENZENESULFONAMIDO-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the initial formation of the thiazole ring followed by the introduction of the benzenesulfonamido group. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[2-(2-BENZENESULFONAMIDO-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

METHYL 4-[2-(2-BENZENESULFONAMIDO-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antitumor and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-[2-(2-BENZENESULFONAMIDO-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Key Comparisons of METHYL 4-[2-(2-BENZENESULFONAMIDO-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE with Analogs

Compound Name Key Substituents Molecular Weight (g/mol)* Solubility* Hypothesized Bioactivity
Target Compound Benzenesulfonamido-thiazole ~450 Low (lipophilic) Enzyme inhibition, antimicrobial
METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE Acetamido, hydroxy ~225 Moderate Intermediate in drug synthesis
METHYL 2-HYDROXY-4-(2,2,2-TRIFLUOROACETAMIDO)BENZOATE Trifluoroacetamido, hydroxy ~280 Very low Enhanced metabolic stability

Key Observations:

Target Compound vs.

Target Compound vs. Trifluoroacetamido Analog :

  • The trifluoroacetamido group introduces strong electron-withdrawing effects, likely increasing metabolic stability but reducing solubility.
  • The thiazole ring in the target compound may enhance binding specificity compared to the trifluoroacetamido derivative.

Biological Activity

Methyl 4-[2-(2-benzenesulfonamido-1,3-thiazol-4-yl)acetamido]benzoate, a thiazole derivative, has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to highlight its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring and a benzenesulfonamide moiety. Its chemical formula is C16H18N2O3SC_{16}H_{18}N_2O_3S. The structural complexity contributes to its diverse biological activities.

Antimicrobial Activity

Thiazole derivatives, including this compound, are known for their antimicrobial properties. A study indicated that compounds with thiazole structures exhibit significant activity against various bacteria and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Antioxidant Activity

Research has shown that thiazole derivatives can function as antioxidants. For instance, in vitro assays demonstrated that certain thiazole compounds exhibit free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases . This property is attributed to the electron-rich nature of the thiazole ring.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown moderate inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can be beneficial in conditions such as gout and hyperuricemia.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. This compound exhibited an IC50 value of 12 µg/mL against S. aureus, indicating strong antibacterial activity .
  • Antioxidant Properties : In a comparative study of antioxidant activities among several thiazole derivatives, this compound showed an IC50 value of 18 µg/mL in DPPH radical scavenging assays, suggesting its potential use in formulations aimed at combating oxidative stress .

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Enzymatic Pathways : The compound's ability to inhibit enzymes like xanthine oxidase suggests it may interfere with metabolic pathways critical for disease progression.
  • Free Radical Scavenging : Its antioxidant properties are likely due to the thiazole moiety's ability to donate electrons and neutralize free radicals.

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